molecular formula C19H19FN4O4 B2812756 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-15-7

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2812756
CAS No.: 383147-15-7
M. Wt: 386.383
InChI Key: BTDUZNAUJSTJOU-FYJGNVAPSA-N
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Description

4-[4-(4-Fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a nitroaromatic compound featuring a piperazine ring substituted with a 4-fluorobenzoyl group and an O-methyloxime moiety.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-28-21-13-14-2-7-17(18(12-14)24(26)27)22-8-10-23(11-9-22)19(25)15-3-5-16(20)6-4-15/h2-7,12-13H,8-11H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDUZNAUJSTJOU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route includes the following steps:

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Reaction with piperazine: The 4-fluorobenzoyl chloride is then reacted with piperazine to form 4-(4-fluorobenzoyl)piperazine.

    Nitration: The resulting compound undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

    Formylation: The nitro compound is then formylated to introduce the aldehyde group.

    O-methyloxime formation: Finally, the aldehyde is converted to the O-methyloxime derivative using methoxyamine hydrochloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is utilized in various scientific research fields:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activities are studied for drug development and biochemical research.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of biochemical processes, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Fluorine (Target Compound): The 4-fluorobenzoyl group offers moderate electron-withdrawing effects, balancing lipophilicity and polarity. Methyl (CAS 383147-17-9): Increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Trifluoromethyl (CAS 383147-19-1): Strong electron withdrawal and high metabolic stability but may introduce steric challenges . Sulfonyl Groups (e.g., 4-chloro in ): Increase polarity and hydrogen-bonding capacity, often improving solubility but reducing cell permeability .
  • This suggests that similar methods for the fluorobenzoyl derivative could achieve comparable efficiency.
  • Physicochemical Properties :

    • Molecular Weight : The target compound’s estimated molecular weight (~395–400 g/mol) places it within the range of its analogs, adhering to Lipinski’s "Rule of Five" for drug-likeness.
    • Solubility : Sulfonyl analogs (e.g., 434.47 g/mol derivative) are likely more polar and water-soluble than benzoyl derivatives, which may be more lipophilic .

Research Findings and Implications

Pharmacological Potential

Although bioactivity data for the target compound are absent in the evidence, its structural analogs provide insights:

  • Quinolone derivatives with sulfonyl-piperazine moieties (e.g., compound 5j in ) exhibit antibacterial activity, suggesting that the piperazino-nitrobenzene scaffold is biologically relevant .
  • The O-methyloxime group in all compounds likely serves as a metabolically stable isostere for carbonyl groups, prolonging half-life in vivo .

Biological Activity

4-[4-(4-fluorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 383147-15-7
  • Molecular Formula : C17H18FN3O3
  • Molecular Weight : 345.35 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its inhibitory effects on various enzymes and its potential as an anticancer agent.

Enzyme Inhibition

  • Tyrosinase Inhibition :
    • Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds structurally related to this compound have shown significant inhibition of tyrosinase activity, which is vital for conditions such as hyperpigmentation and melanoma.
    • In a study involving derivatives of piperazine, compounds similar to this compound were reported to have IC50 values in the low micromolar range, indicating strong inhibitory potential against tyrosinase .
  • Antimicrobial Activity :
    • The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that modifications in the piperazine ring can enhance antimicrobial efficacy against various bacterial strains.

The mechanism underlying the biological activity of this compound involves:

  • Competitive Inhibition : It acts as a competitive inhibitor of tyrosinase by binding to the active site, preventing substrate access and thus inhibiting melanin production .
  • Molecular Docking Studies : Computational studies indicate that the compound fits well into the active site of tyrosinase, suggesting a strong interaction that stabilizes the inhibitor-enzyme complex .

Case Studies and Research Findings

StudyFindings
Study on Tyrosinase Inhibition The compound exhibited an IC50 value of approximately 0.18 μM, significantly more potent than kojic acid (IC50 = 17.76 μM), demonstrating its potential for skin depigmentation therapies .
Antimicrobial Evaluation Derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising zones of inhibition, indicating potential as an antimicrobial agent .
Cytotoxicity Assessment In vitro tests on B16F10 melanoma cells indicated that while inhibiting tyrosinase, the compound did not exhibit cytotoxicity at effective concentrations, making it a candidate for safe therapeutic use .

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